REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][CH2:13][CH2:14][CH3:15])=[C:4]([CH3:16])[CH:3]=1.ClCC1C2C(=CC=CC=2)C=CC=1C.C(Br)CC.CCOCC>C1(C)C=CC=CC=1>[CH2:12]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[CH:3][C:4]=1[CH3:16])[CH2:13][CH2:14][CH3:15]
|
Name
|
1-Bromo-4-butyl-3-methylnaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C2=CC=CC=C12)CCCC)C
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=CC2=CC=CC=C12)C
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
Mg
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured into an ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
aqueous layer was extracted with ether
|
Type
|
WASH
|
Details
|
Combined organic solution was washed with 10% HCl, 10% NaOH, and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=C(C=CC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |